molecular formula C17H13N3O4 B2570082 (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327174-04-8

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B2570082
CAS No.: 1327174-04-8
M. Wt: 323.308
InChI Key: XWCVBTIEKQJGFK-JZJYNLBNSA-N
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Description

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chromene core, which is known for its diverse biological activities, and a carbamoylphenyl group, which can enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the carbamoylphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially enhancing the compound’s biological activity.

    Reduction: This reaction can be used to modify the chromene core or the carbamoylphenyl group, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s potential biological activities, such as anti-inflammatory or anticancer properties, make it a candidate for drug development and biological studies.

    Medicine: Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

    Industry: The compound’s chemical properties can be exploited in various industrial applications, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The chromene core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The carbamoylphenyl group can enhance these interactions, increasing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and carbamoylphenyl-containing molecules. Examples include:

  • (2Z)-2-[(4-carbamoylphenyl)imino]-chromene-3-carboxamide
  • 7-hydroxy-2H-chromene-3-carboxamide
  • 4-carbamoylphenyl derivatives

Uniqueness

What sets (2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide apart is its unique combination of a chromene core and a carbamoylphenyl group. This combination can result in enhanced biological activity and chemical reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(4-carbamoylphenyl)imino-7-hydroxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c18-15(22)9-1-4-11(5-2-9)20-17-13(16(19)23)7-10-3-6-12(21)8-14(10)24-17/h1-8,21H,(H2,18,22)(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCVBTIEKQJGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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